5-fluoro-3-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
5-fluoro-3-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of fluorine, iodine, and a sulfonyl group attached to a pyrrolo[2,3-b]pyridine core. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 5-fluoro-3-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine involves multiple steps, typically starting with the preparation of the pyrrolo[2,3-b]pyridine core. The introduction of the fluorine and iodine atoms can be achieved through halogenation reactions, while the sulfonyl group is introduced via sulfonylation reactions. Common reagents used in these reactions include fluorinating agents like N-fluorobenzenesulfonimide (NFSI) and iodinating agents such as iodine monochloride (ICl). The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts like palladium or copper complexes .
Chemical Reactions Analysis
5-fluoro-3-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The sulfonyl group can undergo oxidation to form sulfone derivatives, while reduction reactions can lead to the formation of sulfide derivatives.
Coupling Reactions: The presence of halogen atoms allows the compound to undergo cross-coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Scientific Research Applications
5-fluoro-3-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 5-fluoro-3-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and iodine atoms, along with the sulfonyl group, contribute to the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Similar compounds to 5-fluoro-3-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine include other fluorinated pyridines and pyrrolo[2,3-b]pyridine derivatives. These compounds share structural similarities but differ in the nature and position of substituents. For example:
5-fluoro-1-(2-fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine: This compound has a similar core structure but with different substituents, leading to distinct chemical properties and applications.
5-fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine:
The uniqueness of this compound lies in its specific combination of fluorine, iodine, and sulfonyl groups, which impart distinct properties and make it suitable for specialized applications.
Properties
IUPAC Name |
5-fluoro-3-iodo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FIN2O2S/c1-9-2-4-11(5-3-9)21(19,20)18-8-13(16)12-6-10(15)7-17-14(12)18/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHJLEXFSZFNCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)F)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FIN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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